Manninotriose

Description

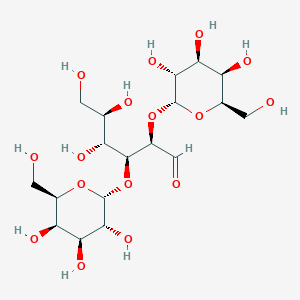

This compound is a natural product found in Rehmannia glutinosa with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-YRBKNLIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Manninotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MANNINOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Manninotriose

This guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of manninotriose, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a trisaccharide, a carbohydrate composed of three monosaccharide units joined by glycosidic bonds.[1] The most prevalent form in nature consists of two galactose units and one glucose unit.[1][2] It is classified as a member of the Raffinose Family Oligosaccharides (RFOs) and is notably found as a major carbohydrate in plants such as the red deadnettle (Lamium purpureum).[1][3][4] this compound is formed by the enzymatic breakdown of the tetrasaccharide stachyose.[1][4] This document details its structural characteristics, physicochemical properties, and the experimental methods used for its identification.

Chemical Structure and Properties

This compound is a reducing trisaccharide with the systematic name α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-D-glucose.[5] Its structure consists of two α-D-galactose units linked sequentially to a D-glucose unit at the C6 position via α(1→6) glycosidic linkages.

The detailed IUPAC name is (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal.[5]

The chemical structure can be visualized as follows:

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [5][][7] |

| Molecular Weight | 504.44 g/mol | [3][5][] |

| CAS Number | 13382-86-0 | [5][7] |

| Appearance | White to off-white crystalline powder | [1][8] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3][] |

| Purity | >95% (Commercially available) | [][7] |

| Synonyms | Gal(a1-6)Gal(a1-6)Glc, O-α-D-Galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-D-glucose | [5][] |

Metabolic Pathway: Formation from Stachyose

This compound is not typically synthesized directly but results from the degradation of stachyose, a larger Raffinose Family Oligosaccharide. This metabolic process is crucial in certain plants where stachyose acts as a transport sugar. The enzymatic removal of the terminal fructose unit from stachyose yields this compound.

The workflow for this conversion is outlined below:

Experimental Protocols for Structural Elucidation

The definitive structure of this compound has been confirmed using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: NMR Characterization of this compound

This protocol is based on the methodology used for the structural confirmation of this compound isolated from red deadnettle.[4]

1. Sample Preparation:

-

Purify this compound from the source material (e.g., early-spring stems of red deadnettle) using chromatographic techniques.

-

Weigh approximately 5 mg of the purified sample.

-

Perform deuterium exchange by lyophilizing the sample three times from 99.6% D₂O to remove exchangeable protons.

-

Dissolve the final dried sample in 0.6 mL of 99.6% D₂O for analysis.

2. NMR Data Acquisition:

-

Spectra are recorded at a controlled temperature (e.g., 22 °C) on a high-field NMR spectrometer (e.g., Bruker Avance II 600 MHz) equipped with a cryoprobe.

-

Acquire a suite of one-dimensional (¹H) and two-dimensional (2D) NMR spectra. Essential 2D experiments include:

- COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monosaccharide ring.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the glycosidic linkages between the monosaccharide units by observing cross-peaks between the anomeric proton (H-1) of one unit and the linked carbon (C-6) of the adjacent unit.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm the spatial proximity of protons and help determine the stereochemistry of the glycosidic bonds.

3. Data Processing and Analysis:

-

Process all spectra using appropriate software (e.g., Bruker Topspin).

-

Assign the chemical shifts of all protons and carbons by systematically analyzing the 2D spectra, starting from the well-resolved anomeric signals.

-

Determine the α-anomeric configuration of the galactose linkages based on the ³J(H-1, H-2) coupling constants and the chemical shifts of C-1 and H-1.

-

Confirm the (1→6) linkages by identifying the key HMBC correlations between Gal(H-1) and Glc(C-6), and between the terminal Gal(H-1) and the internal Gal(C-6).

-

Analyze the anomeric configuration of the reducing glucose end, which will exist as a mixture of α and β anomers in solution.

References

- 1. This compound | 13382-86-0 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. This compound | Mechanism | Concentration [selleckchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | C18H32O16 | CID 5461026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 13382-86-0 | this compound [phytopurify.com]

- 8. This compound | 13382-86-0 [chemicalbook.com]

Manninotriose CAS number and molecular weight

An In-depth Technical Guide to Manninotriose: Properties and Analysis

This guide provides essential information regarding the physicochemical properties of this compound, a trisaccharide of interest to researchers and professionals in drug development and life sciences.

Physicochemical Data of this compound

This compound is an oligosaccharide that has been identified as a key component in the raffinose family oligosaccharide (RFO) metabolism in certain plants.[][2] Its unique structure and biological activities, including potential immunomodulatory effects, make it a compound of interest for further investigation.[3]

For researchers and scientists, accurate identification and quantification of this compound are crucial. The following table summarizes its key identifiers and molecular properties.

| Parameter | Value | Source |

| CAS Number | 13382-86-0 | [][3][4][5][6] |

| Molecular Formula | C18H32O16 | [][3][4][5] |

| Molecular Weight | 504.44 g/mol | [][2][4][5] |

| Synonyms | O-α-D-Galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-D-glucose | [4] |

Experimental Protocols

While specific experimental protocols for drug development applications of this compound are proprietary and context-dependent, a general methodology for its purification from a plant source is outlined below. This protocol is based on the principles of macroporous resin adsorption chromatography, which has been shown to be effective for purifying this compound.[]

Objective: To purify this compound from a crude plant extract.

Materials:

-

Crude plant extract containing this compound

-

D-101 macroporous adsorption resin

-

Purified water (eluent)

-

Chromatography column

-

Fraction collector

-

HPLC system for analysis

Methodology:

-

Resin Preparation: The D-101 macroporous adsorption resin is packed into a chromatography column and equilibrated with purified water.

-

Sample Loading: The crude plant extract is loaded onto the column at a controlled flow rate to allow for the adsorption of this compound onto the resin.

-

Adsorption: The sample is allowed to adsorb onto the resin for a sufficient duration, which has been optimized in previous studies to be around 240 minutes.[]

-

Elution: The column is washed with purified water to remove unbound impurities. This compound is then eluted from the resin using purified water at a specific flow rate (e.g., 1.5 bed volumes per hour).[]

-

Fraction Collection: Eluted fractions are collected using a fraction collector.

-

Analysis: The collected fractions are analyzed by HPLC to determine the concentration and purity of this compound. Fractions containing high-purity this compound are pooled.

-

Lyophilization: The pooled fractions are lyophilized to obtain purified this compound powder.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the purification and analysis of this compound from a natural source.

Caption: Workflow for this compound Purification and Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Manninotriose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manninotriose (C₁₈H₃₂O₁₆) is a naturally occurring trisaccharide with significant implications in plant biology, human nutrition, and therapeutics. As a member of the Raffinose Family Oligosaccharides (RFOs), it plays a role in plant metabolism and stress tolerance. For humans, it is recognized as a functional prebiotic, selectively promoting the growth of beneficial gut microbiota. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details established experimental protocols for its isolation and analysis, and illustrates its metabolic context. All quantitative data are summarized for clarity, and key processes are visualized using standardized diagrams to support research and development efforts.

Core Physical and Chemical Properties

This compound is a non-reducing trisaccharide composed of two α-D-galactose units and one D-glucose unit, linked by α(1→6) glycosidic bonds. Its formal chemical name is α-D-Galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-D-glucose.[1][2] The compound typically presents as a white to off-white crystalline powder.[3]

Quantitative Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][4][5] |

| Molecular Weight | 504.44 g/mol | [1][4][5] |

| CAS Number | 13382-86-0 | [4][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Water: 83.3 mg/mL (165.13 mM) DMSO: Up to 100 mg/mL (198.23 mM) Soluble in methanol, ethanol. | [3][4][6] |

| Optical Rotation [α]D | +167° (c=1, H₂O) | [7] |

| Storage Conditions | Store at -20°C for long-term stability (powder form). Stock solutions should be stored at -80°C (up to 1 year) or -20°C (1 month). | [5][6] |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | [1][2] |

Biological Significance and Metabolic Pathways

This compound is a key intermediate in the metabolism of Raffinose Family Oligosaccharides (RFOs) in various plants, such as red deadnettle (Lamium purpureum) and is found in plants like Rehmannia glutinosa.[2][6] RFOs are involved in carbon storage, transport, and conferring tolerance to abiotic stresses.[3][8]

Raffinose Family Oligosaccharide (RFO) Metabolism

This compound is derived from the hydrolysis of the tetrasaccharide stachyose. This enzymatic process cleaves a fructose molecule from stachyose, yielding this compound. This pathway is significant in legumes and other plant seeds.[9]

Prebiotic Mechanism of Action

As a prebiotic, this compound resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) in the colon.[10] This fermentation produces short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which lower the gut pH, inhibit pathogen growth, and serve as an energy source for colonocytes, thereby improving gut barrier function and modulating the immune system.[11][12]

Experimental Protocols

Accurate characterization and quantification of this compound require robust experimental methods. The following sections detail established protocols for its isolation, purification, and analytical determination.

Isolation and Purification from Rehmannia glutinosa

This compound can be efficiently isolated from its natural source, Rehmannia glutinosa (glutinous rehmannia), using activated carbon chromatography with a gradient elution.[6]

Methodology:

-

Extraction: Pulverized Rehmannia glutinosa (200 g) is extracted with 10 times its volume of water via ultrasonic extraction for 1 hour. This process is repeated three times.

-

Concentration: The pooled aqueous extracts are filtered and concentrated under reduced pressure to yield a medicinal extract (approx. 80 g).

-

Chromatography Preparation: An activated carbon column (e.g., 3.5 cm diameter, 40 cm length) is prepared using a wet packing method with water.

-

Sample Loading: The concentrated extract is applied to the equilibrated activated carbon column.

-

Gradient Elution: The column is eluted sequentially with a gradient of ethanol in water:

-

Distilled water (to remove monosaccharides).

-

5% ethanol.

-

10% ethanol.

-

15% ethanol (this fraction contains the highest concentration of this compound).

-

25% ethanol.

-

-

Fraction Collection & Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify and pool those containing pure this compound.

-

Final Processing: The pooled this compound fractions are concentrated and dried to yield the final purified powder.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index detector (RID) is a standard method for the quantification of this compound and other oligosaccharides that lack a UV chromophore.[13][14]

Methodology:

-

Instrumentation: HPLC system equipped with a refractive index detector (RID).

-

Column: A carbohydrate analysis column, such as COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm).[13]

-

Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector: Refractive Index Detector (e.g., SHIMADZU RID-10A).

-

Sample Preparation: Samples and standards are dissolved in the mobile phase, filtered through a 0.22 µm filter, and degassed before injection.

-

Quantification: A calibration curve is generated using certified this compound standards of known concentrations. The concentration in unknown samples is determined by comparing their peak areas to the standard curve.

Structural Elucidation

The definitive structure of this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the proton and carbon framework of the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to establish the connectivity between monosaccharide units and the specific nature of the α(1→6) glycosidic linkages.[9][15]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight (504.44 g/mol ) and provide fragmentation patterns that support the trisaccharide structure.[9]

Conclusion

This compound is a well-characterized trisaccharide with defined physical, chemical, and biological properties. Its role as a prebiotic and its presence in plant metabolic pathways make it a compound of high interest for the food, pharmaceutical, and agricultural industries. The experimental protocols outlined in this guide provide a robust framework for the reliable isolation, quantification, and characterization of this compound, facilitating further research into its applications and mechanisms of action. The continued study of this functional oligosaccharide holds promise for the development of novel health-promoting products and therapeutics.

References

- 1. Analysis of the raffinose family oligosaccharide pathway in pea seeds with contrasting carbohydrate composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H32O16 | CID 5461026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of the Raffinose Family Oligosaccharide Pathway in Pea Seeds with Contrasting Carbohydrate Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.vub.be [researchportal.vub.be]

- 6. CN104059111B - The method extracting this compound monomer from glutinous rehmannia with activated carbon gradient elution - Google Patents [patents.google.com]

- 7. HPLC Method for Analysis of Sucralose, Mannitol, and Lactulose on Primesep S2 Column Using Mass Spectrometry | SIELC Technologies [sielc.com]

- 8. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 9. This compound | 13382-86-0 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Action of Prebiotics and Their Effects on Gastro-Intestinal Disorders in Adults [mdpi.com]

- 12. [PDF] Mechanisms of Action of Prebiotics and Their Effects on Gastro-Intestinal Disorders in Adults | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. [Optimization of this compound preparation from stachoyse] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cigs.unimo.it [cigs.unimo.it]

The Pivotal Role of Manninotriose in Raffinose Family Oligosaccharide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manninotriose, a reducing trisaccharide, has emerged as a significant intermediate in the metabolism of Raffinose Family Oligosaccharides (RFOs) in select plant species. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its metabolic pathways, the enzymes involved, and its physiological significance. The document summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes the intricate metabolic and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers in plant biology, microbiology, and drug development seeking to understand and leverage the metabolic pathways of RFOs.

Introduction to Raffinose Family Oligosaccharides (RFOs) and this compound

Raffinose Family Oligosaccharides are a group of α-galactosyl derivatives of sucrose that are widespread in the plant kingdom.[1] They play crucial roles in carbon storage, transport, and as signaling molecules, particularly in response to abiotic and biotic stress.[1][2] The most common RFOs include raffinose (trisaccharide), stachyose (tetrasaccharide), and verbascose (pentasaccharide).

This compound (Galα1,6Galα1,6Glc) is a reducing trisaccharide derived from the non-reducing RFO, stachyose.[3][4] Its accumulation to high concentrations has been notably observed in the stems and roots of the early-spring plant, red deadnettle (Lamium purpureum).[3][5][6] This discovery has highlighted this compound as a novel and important player in the RFO metabolism of certain plants.[3][4]

Chemical Structure of Key RFOs and this compound:

-

Sucrose: Glcα1,2βFru

-

Raffinose: Galα1,6Glcα1,2βFru

-

Stachyose: Galα1,6Galα1,6Glcα1,2βFru

-

This compound: Galα1,6Galα1,6Glc

The Biological Role and Metabolism of this compound

The primary known biological functions of this compound are centered in plant physiology, where it is proposed to act as a temporary storage carbohydrate, a membrane protectant, and an antioxidant.[5] Its formation and subsequent degradation are key steps in the mobilization of stored carbohydrates.

Biosynthesis of this compound

This compound is primarily formed through the hydrolysis of stachyose. This reaction is catalyzed by enzymes with β-fructosidase (invertase) activity, which cleave the terminal fructose moiety from stachyose.[5]

Stachyose + H₂O → this compound + Fructose

This enzymatic conversion is a critical step in the phloem unloading process in some plant species, where stachyose is the primary transport sugar.[3][4] The extensive hydrolysis of stachyose to this compound is thought to occur along the transport path.[3][4]

Catabolism of this compound

The breakdown of this compound is primarily carried out by α-galactosidases (EC 3.2.1.22), which sequentially hydrolyze the terminal α-1,6 linked galactose residues.[1] This process releases galactose and ultimately glucose. Both acidic and alkaline α-galactosidases are involved in RFO metabolism, and their activity and substrate specificity can vary depending on the plant species and cellular compartment.[7][8][9]

This compound + H₂O → Galactose + Melibiose Melibiose + H₂O → Galactose + Glucose

The complete hydrolysis of this compound yields two molecules of galactose and one molecule of glucose, which can then enter central carbon metabolism.

Role in Gut Microbiota

While the metabolism of many complex carbohydrates by gut microbiota is well-documented, specific studies on the fermentation of this compound are limited. However, it is known that various species of gut bacteria, including those from the genera Bacteroides and Bifidobacterium, possess a wide array of glycoside hydrolases capable of degrading complex plant-derived oligosaccharides.[10][11][12][13][14][15][16] It is plausible that α-galactosidases produced by these bacteria contribute to the breakdown of this compound in the human gut, releasing galactose and glucose that can be fermented to produce short-chain fatty acids (SCFAs).

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data related to this compound concentrations in plant tissues and the kinetic properties of relevant enzymes.

Table 1: Concentration of this compound and Related RFOs in Lamium purpureum

| Plant Part | This compound (µmol/g FW) | Stachyose (µmol/g FW) | Raffinose (µmol/g FW) | Sucrose (µmol/g FW) | Reference |

| Stem (middle segments) | High | Moderate | Low | Moderate | [6] |

| Roots | High | Low | Low | Low | [3][4] |

| Top Leaves | Low | High | High | High | [6] |

| Bottom Leaves | Low | Moderate | Moderate | Moderate | [6] |

Note: "High," "Moderate," and "Low" are relative concentrations as precise numerical data with statistical analysis is limited in the cited literature.

Table 2: Kinetic Parameters of α-Galactosidases on RFOs and Related Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Reference |

| Vicia faba (Enzyme I) | p-nitrophenyl α-D-galactoside | - | - | - | - | [17] |

| Aspergillus niger | p-nitrophenyl α-D-galactoside | - | - | - | - | [3] |

| Human α-Galactosidase A | p-nitrophenyl-α-D-galactopyranoside | 8.3 ± 0.5 | - | 63.5 ± 0.1 | 4.5 | [18] |

| PRX-102 (recombinant human α-Gal-A) | p-nitrophenyl-α-D-galactopyranoside | - | - | - | - | [18] |

Note: Specific kinetic data for α-galactosidases acting directly on this compound is currently scarce in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and RFO metabolism.

Extraction and Quantification of Soluble Carbohydrates from Plant Tissues

This protocol is adapted from Santos et al. (2013).[6]

Materials:

-

Plant tissue (e.g., stems, leaves, roots)

-

80% (v/v) Ethanol

-

Milli-Q water

-

Mortar and pestle

-

Microcentrifuge tubes

-

Water bath

-

Vacuum concentrator (e.g., SpeedVac)

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

Procedure:

-

Weigh approximately 100 mg of fresh plant material.

-

Grind the tissue in a mortar and pestle with 1 mL of 80% ethanol.

-

Transfer the homogenate to a microcentrifuge tube and heat at 80°C for 30 minutes in an open tube to allow for some evaporation.

-

Completely evaporate the remaining ethanol using a vacuum concentrator.

-

Add a volume of Milli-Q water equivalent to 10 times the original sample fresh weight (e.g., 1 mL for 100 mg of tissue).

-

Heat the sample at 99°C for 10 minutes.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes.

-

Collect the supernatant for analysis.

-

Analyze the soluble carbohydrates using an HPAEC-PAD system. A CarboPac PA100 column or similar is suitable. Elution can be performed with a sodium hydroxide and sodium acetate gradient.

-

Quantify the sugars by comparing the peak areas to those of known standards (glucose, fructose, sucrose, raffinose, stachyose, and this compound).

Phloem Sap Collection using the EDTA-facilitated Method

This method is based on the protocol described by King and Zeevaart (1974) and applied in Santos et al. (2013).[19][20][21]

Materials:

-

Plant material (e.g., petioles, stems)

-

Collection buffer: 20 mM EDTA, pH 7.5

-

Microcentrifuge tubes

-

Razor blades

Procedure:

-

Excise the desired plant part (e.g., a leaf with its petiole) with a sharp razor blade.

-

Immediately place the cut end of the petiole or stem into a microcentrifuge tube containing the EDTA collection buffer.

-

Incubate the setup in a dark, humid environment to minimize transpiration and allow for phloem exudation.

-

Collect the exudate over a period of several hours.

-

The collected sap can then be analyzed for its carbohydrate content using HPAEC-PAD as described in Protocol 4.1.

α-Galactosidase Activity Assay

This is a general protocol for assaying α-galactosidase activity using the artificial substrate p-nitrophenyl-α-D-galactopyranoside (pNP-Gal).

Materials:

-

Enzyme extract

-

Assay buffer (e.g., 100 mM citrate buffer, pH 4.5 for acidic α-galactosidases or 50 mM Tris-HCl, pH 7.8 for alkaline α-galactosidases)

-

p-nitrophenyl-α-D-galactopyranoside (pNP-Gal) solution (e.g., 10 mM in assay buffer)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the enzyme extract.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the pNP-Gal substrate solution.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution. The stop solution raises the pH, which develops the yellow color of the p-nitrophenol product and denatures the enzyme.

-

Measure the absorbance of the solution at 405 nm.

-

Calculate the amount of p-nitrophenol released using a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and relationships involving this compound.

Caption: Metabolic pathway of this compound formation from stachyose and its subsequent degradation.

Caption: Overview of RFO biosynthesis, transport, and the role of this compound as an intermediate.

Conclusion and Future Directions

This compound is a key intermediate in the metabolism of Raffinose Family Oligosaccharides in certain plant species, playing significant roles in carbohydrate storage and transport. Its formation from stachyose via β-fructosidase activity and subsequent degradation by α-galactosidases are critical enzymatic steps. While our understanding of this compound metabolism in plants has grown, particularly through studies on Lamium purpureum, several areas warrant further investigation.

Future research should focus on:

-

Quantitative Analysis: Obtaining precise quantitative data on this compound concentrations in a wider range of plant species and under various environmental conditions.

-

Enzyme Kinetics: Characterizing the kinetic properties of specific α-galactosidases that efficiently hydrolyze this compound to better understand the regulation of its degradation.

-

Microbial Metabolism: Elucidating the specific pathways and enzymes involved in the fermentation of this compound by human gut microbiota and assessing its potential prebiotic effects.

-

Signaling Role: Investigating the potential role of this compound as a signaling molecule in plant development and stress responses.

A deeper understanding of this compound metabolism holds promise for applications in agriculture, by potentially enhancing stress tolerance in crops, and in human health, through the development of novel prebiotics and a better understanding of gut microbiome function. This technical guide provides a foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound is a major carbohydrate in red deadnettle (Lamium purpureum, Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Transcriptional regulation of the raffinose family oligosaccharides pathway in Sorghum bicolor reveals potential roles in leaf sucrose transport and stem sucrose accumulation | Great Lakes Bioenergy Research Center [glbrc.org]

- 8. Frontiers | Transcriptional regulation of the raffinose family oligosaccharides pathway in Sorghum bicolor reveals potential roles in leaf sucrose transport and stem sucrose accumulation [frontiersin.org]

- 9. Transcriptional regulation of the raffinose family oligosaccharides pathway in Sorghum bicolor reveals potential roles in leaf sucrose transport and stem sucrose accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacteroides: the Good, the Bad, and the Nitty-Gritty - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Hydrolysis of Human Milk Oligosaccharides. The Molecular Mechanism of Bifidobacterium Bifidum Lacto- N-biosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacteroides thetaiotaomicron generates diverse α-mannosidase activities through subtle evolution of a distal substrate-binding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Ability of Bifidobacterium animalis subsp. lactis To Hydrolyze Milk Proteins: Identification and Characterization of Endopeptidase O - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary sugars silence the master regulator of carbohydrate utilization in human gut Bacteroides species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacteroides thetaiotaomicron enhances oxidative stress tolerance through rhamnose-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochromelinked fermentation in Bacteroides ruminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High Performance Liquid Chromatography Analysis of Carbohydrates of Cotton-Phloem Sap and of Honeydew Produced by Bemisia tabaci Feeding on Cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rseco.org [rseco.org]

- 21. Collection and Analysis of Arabidopsis Phloem Exudates Using the EDTA-facilitated Method - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Manninotriose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manninotriose, a trisaccharide composed of two galactose units and one glucose unit (Galα1,6Galα1,6Glc), is a significant carbohydrate in the metabolism of certain plants.[1] Historically known as a component of the sugary exudate "manna" from the ash tree Fraxinus ornus, its precise chemical structure and metabolic importance have been the subject of more recent scientific elucidation. This technical guide provides an in-depth overview of the discovery, sources, and detailed methodologies for the isolation and purification of this compound. It includes a compilation of quantitative data, experimental protocols, and visual diagrams of metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in carbohydrate chemistry, natural product isolation, and drug development.

Discovery and Natural Occurrence

The history of this compound is intertwined with "manna," a natural exudate from the manna ash tree (Fraxinus ornus), which has been utilized for centuries.[2][3][4] Manna is a complex mixture of substances, with its primary component being mannitol.[2][4][5] Chemical analysis of manna has revealed the presence of several sugars, including 12-16% this compound.[5]

While the source material, manna, has a long history, the definitive identification and structural characterization of this compound as Galα1,6Galα1,6Glc is a more modern scientific achievement. A pivotal study in 2012 on the red deadnettle (Lamium purpureum) highlighted this compound as a major carbohydrate in its Raffinose Family Oligosaccharides (RFO) metabolism.[6][7][8] This research involved the isolation of a previously unknown compound from the plant, which was then identified as this compound through Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] This study demonstrated that this compound is a derivative of the non-reducing tetrasaccharide stachyose.[6][7][8]

This compound has also been identified in other plants, notably in the roots of Rehmannia glutinosa, a plant used in traditional Chinese medicine.[9] The processing of Rehmannia glutinosa roots has been shown to increase the content of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₁₆[1] |

| Molecular Weight | 504.44 g/mol [1] |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal[1][9] |

| Appearance | White to off-white crystalline powder[1] |

| CAS Number | 13382-86-0[1] |

| Structure | Gal(α1→6)Gal(α1→6)Glc[1] |

Experimental Protocols for Isolation and Purification

Several methods have been developed for the isolation and purification of this compound from natural sources or through chemical conversion. The choice of method depends on the starting material, desired purity, and scale of production.

Isolation from Lamium purpureum (Laboratory Scale)

This method is suitable for the laboratory-scale purification of this compound for analytical and research purposes. The protocol is adapted from the methodology described in the 2012 study by dos Santos et al. in Annals of Botany.[7]

Protocol:

-

Extraction:

-

Homogenize 50 g of early-spring stem material from L. purpureum in 50 mL of 80% ethanol at 80°C for 20 minutes.

-

Add 50 mL of Milli-Q water and continue homogenization for 2 minutes in a blender.

-

Boil the homogenate in a water bath for 10 minutes.

-

After cooling, filter the extract through cheesecloth.

-

-

Clarification:

-

Centrifuge the filtrate at 40,695 x g for 5 minutes to remove solid debris.

-

-

Ion Exchange Chromatography:

-

Pass the supernatant through a mixed-bed ion exchange column containing 50 mL of Dowex®-1-acetate and 50 mL of Dowex®-50 H⁺ (both 100-200 mesh) to remove charged molecules.

-

-

Further Purification (if necessary):

-

The resulting neutral fraction containing this compound can be further purified using techniques like High-Performance Liquid Chromatography (HPLC) for higher purity.

-

References

- 1. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicronbio.com [omicronbio.com]

- 3. researchgate.net [researchgate.net]

- 4. omicronbio.com [omicronbio.com]

- 5. CN104059111B - The method extracting this compound monomer from glutinous rehmannia with activated carbon gradient elution - Google Patents [patents.google.com]

- 6. Table 4 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 7. Two polysaccharides from Rehmannia glutinosa: isolation, structural characterization, and hypoglycemic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Manninotriose: A Novel Temporary Storage Carbohydrate in the Plant Kingdom

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Manninotriose, a reducing trisaccharide, has been identified as a significant temporary storage carbohydrate in specific plant species, notably the red deadnettle (Lamium purpureum).[1][2][3][4][5] This discovery has unveiled a new dimension to the metabolism of Raffinose Family Oligosaccharides (RFOs), a group of carbohydrates known for their roles in transport and stress tolerance in plants. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, accumulation, and potential physiological functions. Detailed experimental protocols for the extraction, quantification, and structural elucidation of this compound are presented, along with a curated summary of quantitative data. This document aims to serve as a foundational resource for researchers in plant biology, carbohydrate chemistry, and drug development who are interested in exploring the unique properties and potential applications of this novel plant-derived oligosaccharide.

Introduction

The intricate network of carbohydrate metabolism in plants is fundamental to their growth, development, and adaptation to environmental stresses. While sucrose is the primary product of photosynthesis and the main transport sugar in many plants, a diverse array of other carbohydrates serve specialized functions, including as long-term and temporary storage molecules. Raffinose Family Oligosaccharides (RFOs), such as raffinose and stachyose, are well-established as important transport and storage carbohydrates, particularly in the Lamiaceae family.[2]

Recent research has brought to light the significant accumulation of this compound (Galα1,6Galα1,6Glc) in the stems and roots of early-spring red deadnettle (Lamium purpureum).[1][2][3][4][5] this compound is a derivative of the non-reducing RFO stachyose (Galα1,6Galα1,6Glcα1,2βFru).[1][2][3][4][5] Its presence in high concentrations suggests a role as a temporary storage carbohydrate, potentially buffering the plant's carbon supply during periods of high energy demand. Furthermore, like other RFOs, this compound may also contribute to stress tolerance, acting as a membrane protectant or an antioxidant.[1][2][3][4][5]

This guide synthesizes the current knowledge on this compound, providing a technical framework for its study. We will delve into its metabolic pathway, present quantitative data on its distribution within the plant, and offer detailed experimental protocols for its analysis.

Metabolic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of stachyose. The prevailing hypothesis is that this compound is formed through the enzymatic hydrolysis of stachyose.

From Stachyose to this compound: A Hydrolytic Conversion

Stachyose, a primary transport sugar in Lamium purpureum, is synthesized in the leaves and translocated via the phloem to sink tissues such as the stems and roots.[1][3] Along this transport path and within the sink tissues, stachyose is believed to be hydrolyzed by a β-fructosidase, also known as an invertase. This enzyme cleaves the α1-2 glycosidic bond between the glucose and fructose moieties of stachyose, releasing fructose and the trisaccharide this compound.

The accumulation of this compound in the stems and roots, coupled with a corresponding decrease in stachyose concentration in these tissues, strongly supports this proposed pathway.[5] The specific invertase isoenzyme responsible for this conversion in Lamium purpureum has not yet been definitively identified, but it is likely a cell wall or vacuolar invertase, given the extracellular and storage-related context of this metabolic step.

Quantitative Distribution of this compound and Related Sugars

The concentration of this compound and other soluble carbohydrates varies significantly across different organs and even within different sections of the same organ in Lamium purpureum. The following tables summarize the quantitative data extracted from studies on early-spring red deadnettle, providing a comparative view of sugar distribution.

Table 1: Soluble Carbohydrate Concentrations in Different Organs of Lamium purpureum

| Carbohydrate | Roots (µg/g FW) | Stems (µg/g FW) | Leaves (µg/g FW) | Flowers & Flower Buds (µg/g FW) |

| This compound | ~1800 | ~2500 | ~200 | < 100 |

| Stachyose | ~2000 | ~1500 | ~1000 | < 200 |

| Raffinose | ~300 | ~400 | ~250 | < 50 |

| Sucrose | < 100 | < 100 | ~200 | ~300 |

| Glucose | ~100 | ~150 | ~100 | ~800 |

| Fructose | ~100 | ~150 | ~100 | ~1000 |

Data are estimated from figures in dos Santos et al. (2013), Annals of Botany.

Table 2: Soluble Carbohydrate Concentrations in Different Stem Segments of Lamium purpureum

| Carbohydrate | Upper Stem (µg/g FW) | Middle Stem (µg/g FW) | Lower Stem (µg/g FW) |

| This compound | ~1500 | ~3000 | ~2000 |

| Stachyose | ~1000 | ~1200 | ~2000 |

| Raffinose | ~300 | ~500 | ~400 |

| Melibiose | ~200 | ~400 | ~300 |

Data are estimated from figures in dos Santos et al. (2013), Annals of Botany.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Extraction of Soluble Carbohydrates

A robust extraction method is crucial for the accurate quantification of soluble carbohydrates from plant tissues.

Protocol:

-

Harvesting and Freezing: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of 80% (v/v) ethanol and vortex thoroughly.

-

Incubation: Incubate the mixture at 80°C for 15 minutes to facilitate the extraction of soluble sugars and inactivate degradative enzymes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble carbohydrates.

-

Re-extraction (Optional but Recommended): Re-extract the pellet with another 0.5 mL of 80% ethanol to ensure complete recovery of sugars. Combine the supernatants.

-

Drying and Reconstitution: Evaporate the ethanol from the combined supernatants using a vacuum concentrator. Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL) for analysis.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of underivatized carbohydrates.

Protocol:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a gold working electrode and a pulsed amperometric detector.

-

Column: A Dionex CarboPac™ PA100 column (4 x 250 mm) with a corresponding guard column is suitable for the separation of RFOs.

-

Eluents:

-

Eluent A: 150 mM Sodium Hydroxide (NaOH)

-

Eluent B: 150 mM NaOH with 500 mM Sodium Acetate (NaOAc)

-

-

Gradient Program:

-

0-5 min: 100% Eluent A (isocratic)

-

5-20 min: Linear gradient to 50% Eluent B

-

20-25 min: Linear gradient to 100% Eluent B (column wash)

-

25-30 min: Return to 100% Eluent A (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-25 µL of the reconstituted extract.

-

Detection: Pulsed amperometry with a waveform optimized for carbohydrates. A typical waveform consists of potentials for detection, oxidation, and reduction.

-

Quantification: Calibrate the system using external standards of this compound, stachyose, raffinose, sucrose, glucose, and fructose at known concentrations. Integrate the peak areas of the analytes in the sample and quantify using the calibration curves.

Phloem Sap Collection using EDTA-facilitated Exudation

This method allows for the collection of phloem exudates to study the composition of transported sugars.

Protocol:

-

Plant Material: Use healthy, well-watered Lamium purpureum plants.

-

Excision: Excise leaves or stems with a sharp razor blade under a solution of 20 mM potassium EDTA (pH 7.5).

-

Incubation: Place the cut end of the petiole or stem into a microcentrifuge tube containing the EDTA solution and incubate for 1-2 hours in a humid environment to prevent desiccation. The EDTA chelates calcium ions, preventing the sealing of sieve plates.

-

Washing: After incubation, thoroughly wash the cut surface with ultrapure water to remove any residual EDTA.

-

Exudation: Place the cut end into a fresh tube containing a small volume of ultrapure water (e.g., 50-100 µL) and allow the phloem sap to exude for 4-6 hours.

-

Collection and Storage: Collect the exudate and store at -80°C for subsequent analysis by HPAEC-PAD.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the precise structure of oligosaccharides like this compound.

Protocol:

-

Purification: Purify this compound from a concentrated plant extract using techniques such as size-exclusion chromatography and/or preparative HPLC.

-

Sample Preparation: Lyophilize the purified this compound and dissolve it in deuterium oxide (D₂O).

-

NMR Experiments: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

-

1D ¹H NMR: To observe the proton signals and their multiplicities.

-

1D ¹³C NMR: To identify the number of carbon atoms and their chemical environments.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a sugar residue).

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between the sugar units.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and to determine the sequence and linkage of the monosaccharide units (Galα1,6Galα1,6Glc).

Potential Functions and Future Directions

The discovery of this compound as a temporary storage carbohydrate in Lamium purpureum opens up several avenues for future research.

-

Physiological Role: Further studies are needed to fully elucidate the physiological role of this compound. Its accumulation in early spring suggests a function in providing a readily available energy source for rapid growth after winter dormancy. Investigating its dynamics under various environmental stresses, such as cold and drought, will shed light on its potential role in stress tolerance.

-

Enzymology: The identification and characterization of the specific invertase(s) responsible for the conversion of stachyose to this compound are critical next steps. This will involve enzyme assays with different substrates and localization studies to pinpoint the cellular and subcellular location of this activity.

-

Distribution in the Plant Kingdom: A broader screening of plant species, particularly within the Lamiaceae family and other RFO-accumulating plants, is warranted to determine if this compound is a more widespread carbohydrate than currently known.

-

Applications in Drug Development and Biotechnology: Oligosaccharides often possess prebiotic properties and can modulate the gut microbiome. The unique structure of this compound makes it a candidate for investigation as a novel prebiotic. Furthermore, understanding the biosynthesis of this compound could lead to biotechnological approaches for its production in microbial or plant-based systems for various applications in the food and pharmaceutical industries.

Conclusion

This compound represents a fascinating and relatively recent discovery in the field of plant carbohydrate metabolism. Its role as a temporary storage carbohydrate derived from the transport sugar stachyose in Lamium purpureum highlights the dynamic nature of carbon allocation in plants. The technical guide presented here provides a comprehensive resource for researchers to delve into the study of this intriguing molecule. By employing the detailed experimental protocols and building upon the existing quantitative data, the scientific community can further unravel the physiological significance of this compound and explore its potential applications. The journey to understanding the full story of this compound has just begun, and it promises to yield valuable insights into the complex world of plant biochemistry.

References

- 1. botany.one [botany.one]

- 2. This compound is a major carbohydrate in red deadnettle (Lamium purpureum, Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. This compound is a major carbohydrate in red deadnettle (Lamium purpureum, Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Putative Antioxidant Properties of Manninotriose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manninotriose, a trisaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), is emerging as a molecule of interest for its potential health benefits. While direct experimental evidence for its antioxidant activity is currently limited, its structural relation to other RFOs known to participate in plant stress tolerance suggests a putative role as an antioxidant. This technical guide consolidates the existing indirect evidence, provides detailed protocols for robustly evaluating its antioxidant capacity, and explores potential molecular mechanisms of action, such as the Nrf2-Keap1 signaling pathway. The information presented herein aims to serve as a foundational resource for researchers seeking to investigate and characterize the antioxidant properties of this compound.

Introduction: The Basis for Putative Antioxidant Activity

This compound (Galα1,6Galα1,6Glc) is a reducing trisaccharide derived from the non-reducing RFO, stachyose. RFOs are known to accumulate in plants under conditions of abiotic stress, where they are thought to function as osmoprotectants, membrane stabilizers, and antioxidants.[1][2][3] The proposed antioxidant function of RFOs stems from their ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.[1][4] While this compound itself has not been extensively studied, its role in the RFO metabolism of plants like the red deadnettle (Lamium purpureum) suggests it may share these protective properties.[5] This guide will explore the indirect evidence supporting this hypothesis and provide the necessary technical framework for its experimental validation.

Indirect and Comparative Evidence of Antioxidant Activity

Direct quantitative data from antioxidant assays specifically on this compound are not available in the current scientific literature. However, studies on closely related RFOs provide a strong rationale for investigating this compound. These oligosaccharides have demonstrated efficacy in scavenging hydroxyl radicals (•OH), one of the most potent and damaging ROS.

Data Presentation: Radical Scavenging by Raffinose Family Oligosaccharides

The following table summarizes the hydroxyl radical scavenging activity of RFOs structurally related to this compound. This data provides a comparative benchmark for future studies on this compound.

| Compound | Assay Type | IC50 (mM) | Source |

| Stachyose | Hydroxyl Radical Scavenging | 2.2 ± 0.1 | [4] |

| Raffinose | Hydroxyl Radical Scavenging | 2.9 ± 0.2 | [4] |

| Galactinol | Hydroxyl Radical Scavenging | 3.1 ± 0.3 | [4] |

Table 1: In vitro hydroxyl radical scavenging activity of Raffinose Family Oligosaccharides. Data is presented as the concentration required to reduce the hydroxylation of salicylate by 50% (IC50).[4]

Experimental Protocols for Antioxidant Capacity Assessment

To rigorously determine the antioxidant properties of this compound, a multi-assay approach is recommended, progressing from chemical-based assays to more biologically relevant cell-based systems.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 20 µL of various concentrations of the this compound solution to 180 µL of the DPPH solution.

-

Use a suitable positive control (e.g., Ascorbic Acid, Trolox) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The change in absorbance is proportional to the antioxidant concentration.

-

Methodology:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare various concentrations of the this compound solution.

-

Add 10 µL of the this compound solution to 290 µL of the diluted ABTS•+ solution.

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of absorbance with that of a Trolox standard curve.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

-

Methodology:

-

The assay is performed in a 96-well black microplate.

-

Add 25 µL of this compound sample, standard (Trolox), or blank (buffer) to the wells.

-

Add 150 µL of a fluorescein solution (e.g., 10 nM final concentration) to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 25 µL of AAPH solution (e.g., 240 mM).

-

Immediately place the plate in a fluorescence microplate reader (excitation 485 nm, emission 520 nm).

-

Record the fluorescence every 1-2 minutes for at least 60 minutes.

-

Calculate the Area Under the Curve (AUC) for each sample.

-

Determine the net AUC by subtracting the AUC of the blank.

-

Express the final ORAC value in Trolox Equivalents (TE).

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. It provides a more biologically relevant measure of antioxidant activity, accounting for cell uptake and metabolism.

-

Methodology:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of this compound and a 25 µM solution of DCFH-DA for 1 hour at 37°C.

-

Wash the cells to remove the compounds and excess probe.

-

Add a peroxyl radical generator, such as AAPH (600 µM), to the cells.

-

Immediately measure the fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour using a plate reader.

-

Quantify the antioxidant activity by calculating the area under the fluorescence-time curve and comparing it to a positive control like quercetin.

-

Results are expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

-

Visualizing Workflows and Pathways

Experimental Workflow

A systematic approach is crucial for characterizing the antioxidant potential of this compound. The workflow should progress from initial chemical screening to more complex cellular assays.

Caption: Proposed workflow for characterizing this compound's antioxidant properties.

Potential Signaling Pathway: Nrf2-Keap1

A key mechanism by which cells combat oxidative stress is through the activation of the Nrf2-Keap1 pathway.[6] Antioxidant compounds can potentially modulate this pathway, leading to the upregulation of endogenous antioxidant enzymes. While not yet demonstrated for this compound, this represents a plausible mechanism for investigation.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[7] In the presence of oxidative stress or activators, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Caption: The Nrf2-Keap1 antioxidant response signaling pathway.

Conclusion and Future Directions

The classification of this compound as a Raffinose Family Oligosaccharide provides a strong theoretical foundation for its putative antioxidant properties. However, the current body of scientific literature lacks direct experimental validation. The data from related RFOs are promising, but dedicated studies on purified this compound are essential.

Future research should focus on:

-

Systematic Screening: Employing the in vitro assays detailed in this guide (DPPH, ABTS, ORAC) to quantify the direct radical scavenging capabilities of this compound.

-

Cellular Efficacy: Utilizing the CAA assay to determine if this compound can exert antioxidant effects in a biological context, considering cellular uptake and metabolism.

-

Mechanism of Action: Investigating the potential of this compound to modulate key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway, through gene and protein expression analysis.

By following the structured approach outlined in this guide, researchers can effectively elucidate the antioxidant profile of this compound, potentially validating its use as a functional ingredient for the food and pharmaceutical industries.

References

- 1. An Overview of Structural Aspects and Health Beneficial Effects of Antioxidant Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 7. Mechanistic studies of the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunomodulatory Effects of Short-Chain Mannan Oligosaccharides: A Technical Guide

Disclaimer: This technical guide addresses the immunomodulatory effects of short-chain mannan oligosaccharides, with a primary focus on β-(1→4)-mannobiose due to a notable lack of specific research on manninotriose in the current scientific literature. The findings related to mannobiose are presented as a proxy to infer the potential immunological activities of this compound, given their structural similarity as short-chain mannan oligosaccharides.

Introduction

Mannan oligosaccharides (MOS) are prebiotic compounds derived from the cell walls of yeast, fungi, and plants, composed of mannose units.[1] While the immunomodulatory properties of various MOS have been investigated, specific data on this compound is scarce. This guide synthesizes the current understanding of the immunomodulatory effects of the closely related and well-studied disaccharide, β-(1→4)-mannobiose (also referred to as Man2), to provide a foundational understanding for researchers, scientists, and drug development professionals. Emerging evidence highlights the potential of these small oligosaccharides to directly interact with and modulate the activity of key immune cells, suggesting their promise as vaccine adjuvants or components of functional foods.[2]

Immunostimulatory Activity of β-(1→4)-Mannobiose

Recent studies have demonstrated that among a range of short-chain β-(1→4)-linked mannooligosaccharides (from mannobiose up to mannopentaose), only mannobiose exhibited significant immunostimulatory activity on murine dendritic cells (DCs) and macrophages.[1] This activity includes the induction of co-stimulatory molecules and the production of a variety of cytokines.

Data Presentation: Quantitative Effects on Immune Cells

The following tables summarize the quantitative data on the effects of β-(1→4)-mannobiose on cytokine production and cell surface marker expression in murine bone marrow-derived dendritic cells (BMDCs) and the RAW264.7 macrophage cell line.

Table 1: Cytokine Production Induced by β-(1→4)-Mannobiose in RAW264.7 Macrophages [3]

| Mannooligosaccharide (50 µM) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Mannobiose (Man2) | > 31.25 | > 31.25 |

| Mannotriose (Man3) | N.D. | N.D. |

| Mannotetraose (Man4) | N.D. | N.D. |

| Mannopentaose (Man5) | N.D. | N.D. |

| LPS (1.0 µg/mL) | > 31.25 | > 31.25 |

| Medium | N.D. | N.D. |

| N.D. (Not Detectable): <31.25 pg/mL |

Table 2: Dose-Dependent Upregulation of Co-stimulatory Molecules and Cytokine Production by β-(1→4)-Mannobiose in Murine BMDCs [3]

| Treatment | CD40 (MFI) | IL-6 (pg/mL) | IL-10 (pg/mL) | IFN-β (pg/mL) |

| Medium | Baseline | < 31.25 | < 31.25 | < 15.6 |

| Mannobiose (1.0 µM) | Increased | > 31.25 | > 31.25 | > 15.6 |

| Mannobiose (5.0 µM) | Further Increased | Increased | Increased | Increased |

| Mannobiose (10 µM) | Plateau | Plateau | Plateau | Plateau |

| Mannobiose (50 µM) | Plateau | Plateau | Plateau | Plateau |

| LPS (1.0 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| MFI: Mean Fluorescence Intensity |

Signaling Pathways

The immunostimulatory effects of β-(1→4)-mannobiose on dendritic cells are primarily mediated through the Toll-like receptor 4 (TLR4)/MD-2 complex.[4] Activation of this receptor complex initiates downstream signaling cascades involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are crucial for the transcription of pro-inflammatory cytokine genes.[1] Additionally, the complement C3a receptor (C3aR) has been implicated in the activation of BMDCs by mannobiose.[2]

Caption: TLR4-mediated signaling cascade initiated by β-(1→4)-mannobiose.

Experimental Protocols

This section details the methodologies employed in key experiments to assess the immunomodulatory effects of β-(1→4)-mannobiose.

Preparation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Isolation of Bone Marrow Cells: Bone marrow cells are flushed from the femurs and tibias of C57BL/6 mice.

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Differentiation: Cells are incubated at 37°C in a 5% CO2 humidified atmosphere. On day 3, fresh medium with GM-CSF is added. On day 6, non-adherent cells, representing immature DCs, are harvested for experiments.

Stimulation and Analysis of Immune Cells

-

Cell Stimulation: BMDCs or RAW264.7 cells are seeded at a density of 1 × 10^6 cells/mL. The cells are then stimulated with varying concentrations of mannobiose (e.g., 1.0 to 50 µM) or with lipopolysaccharide (LPS) as a positive control for 24 to 72 hours.[3]

-

Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of cytokines such as IL-6, IL-10, TNF-α, and IFN-β are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

-

Flow Cytometry Analysis: To assess the expression of cell surface markers, stimulated cells are stained with fluorescently labeled antibodies against specific markers (e.g., CD40, MHC class II). The expression levels are then analyzed by flow cytometry.

Caption: A typical experimental workflow for studying mannobiose effects.

Conclusion and Future Directions

The available evidence strongly indicates that β-(1→4)-mannobiose is a potent immunostimulatory molecule capable of activating dendritic cells and macrophages through TLR4-dependent signaling pathways. This leads to the production of key pro-inflammatory and regulatory cytokines. While these findings provide a solid foundation for understanding the potential immunomodulatory effects of short-chain mannan oligosaccharides, further research is critically needed to specifically elucidate the bioactivity of this compound. Future studies should focus on direct, comparative analyses of this compound alongside mannobiose to determine if the chain length influences the magnitude and nature of the immune response. Such research will be invaluable for the development of novel immunomodulatory agents for therapeutic and prophylactic applications.

References

- 1. β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. β-(1→4)-Mannobiose Acts as an Immunostimulatory Molecule in Murine Dendritic Cells by Binding the TLR4/MD-2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Anti-Tumor Activity of Manninotriose

Executive Summary

This technical guide addresses the current scientific understanding of the potential anti-tumor activity of the trisaccharide manninotriose. A comprehensive review of published scientific literature reveals a notable scarcity of specific research on the direct anti-cancer effects of purified this compound. While some studies on extracts from plants known to contain this compound, such as Cistanche deserticola, suggest anti-proliferative and pro-apoptotic activities, these extracts are complex mixtures, and the effects cannot be attributed to this compound alone.

In contrast, the related monosaccharide, D-mannose , has been the subject of extensive investigation, demonstrating significant anti-tumor properties both in vitro and in vivo. This guide will briefly cover the indirect evidence related to this compound and then provide an in-depth analysis of the well-documented anti-cancer activities of D-mannose as a scientifically proximate and relevant subject for researchers. The established mechanisms of mannose may offer valuable hypotheses for future investigation into this compound and other oligosaccharides.

Evidence Pertaining to this compound and Related Oligosaccharides

This compound is an oligosaccharide found in plants like Cistanche deserticola. While direct studies on its anti-tumor activity are lacking, research on extracts from this plant provides preliminary, indirect evidence.

-

Polysaccharides from Cistanche deserticola have been shown to inhibit the proliferation, colony formation, migration, and invasion of the A549 lung cancer cell line in a dose-dependent manner, while also promoting apoptosis[1].

-

Oral administration of a water-extract of Cistanche deserticola, rich in polysaccharides, was found to reduce inflammatory hyperplastic polyps in mice, an effect attributed to immune stimulation[2].

-

An oligosaccharide-containing extract from Cistanche deserticola demonstrated effectiveness against inflammation, oxidative stress, and apoptosis in a rat model of spinal cord injury by reducing the expression of markers like p53 and caspase-3[3].

These findings suggest that complex carbohydrates from this source are biologically active. However, the specific contribution of this compound to these effects remains unelucidated.

The Anti-Tumor Activity of D-Mannose: A Technical Review

Given the lack of specific data for this compound, this section details the anti-tumor properties of D-mannose, a C-2 epimer of glucose. Its mechanisms of action are well-researched and provide a strong foundation for exploring other mannose-containing carbohydrates.

Quantitative Data on the Anti-Tumor Effects of D-Mannose

The anti-proliferative and pro-apoptotic effects of D-mannose have been quantified across various cancer cell lines in vitro and in xenograft models in vivo.

Table 1: Summary of In Vitro Anti-Tumor Effects of D-Mannose

| Cancer Type | Cell Line(s) | Mannose Concentration | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Colorectal Cancer | HCT116, HCT116 p53-/-, HCT116-5FUR | Up to 100 mM | Significant dose- and time-dependent reduction in cell growth. | [4] |

| Lung Cancer (NSCLC) | A549, H1299 | 30 mM | Significant inhibition of cell viability; Increased population of G0/G1-phase cells. | [5] |

| Pancreatic Cancer | KP-4 | 25 mM | More than 50% reduction in the number of live cells. | [6] |

| Multiple Cancers | Various | Varies | Growth retardation in several tumor types; Enhanced cell death when combined with chemotherapy. |[6] |

Table 2: Summary of In Vivo Anti-Tumor Effects of D-Mannose

| Cancer Type | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Colorectal Cancer | Mouse Xenograft (HCT116) | 200 µl of 20% (w/v) mannose solution (oral gavage) | Significant reduction in tumor volume. | [4] |

| Pancreatic, Skin, Lung | Mouse Xenograft | Mannose in drinking water | Significant slowing of tumor growth. | [7] |

| Multiple Cancers | Mouse Xenograft | Oral administration | Enhanced effects of chemotherapy (cisplatin, doxorubicin), slowing tumor growth and increasing lifespan. |[6][7] |

Experimental Protocols

The following are generalized methodologies employed in the cited studies to evaluate the anti-tumor activity of D-mannose.

2.2.1 In Vitro Cell Viability and Proliferation Assay (CCK-8/MTT)

-